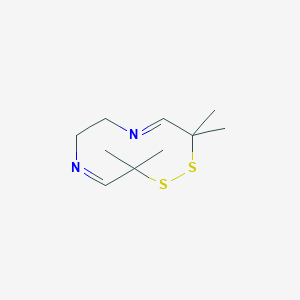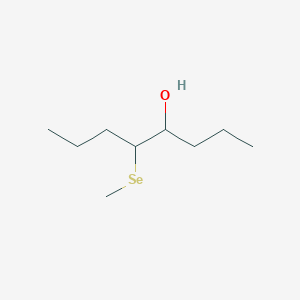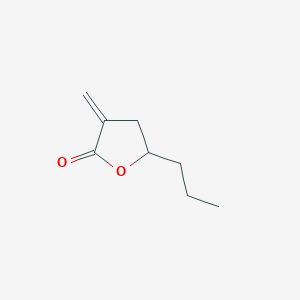
3-Methylidene-5-propyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-5-propyloxolan-2-one: is an organic compound with the molecular formula C8H12O2 . It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a methylidene group and a propyl side chain, making it a subject of interest in various chemical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-5-propyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diene with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylidene-5-propyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methylidene group under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Methylidene-5-propyloxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, the compound is used in the production of polymers and resins. Its reactivity makes it a valuable intermediate in the manufacture of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-Methylidene-5-propyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 4,4-Dimethyl-5-methylidene-1,3-dioxolan-2-one
- 5-Methyl-3-methylidene-oxolan-2-one
- 2-Methylbut-3-yn-2-yl carbamate
Comparison: Compared to similar compounds, 3-Methylidene-5-propyloxolan-2-one stands out due to its unique combination of a methylidene group and a propyl side chain. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
58557-30-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-methylidene-5-propyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-4-7-5-6(2)8(9)10-7/h7H,2-5H2,1H3 |
Clave InChI |
RYUTXWGSEWCLCG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


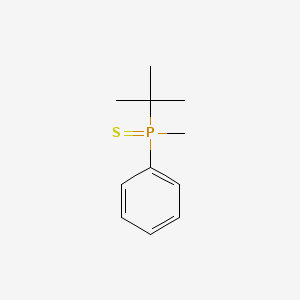
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
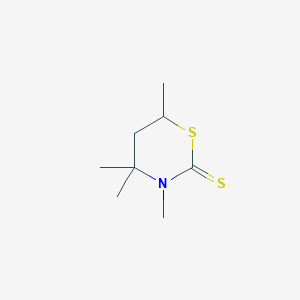
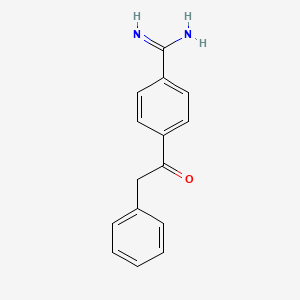
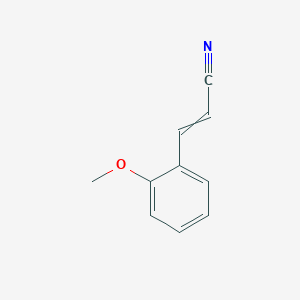
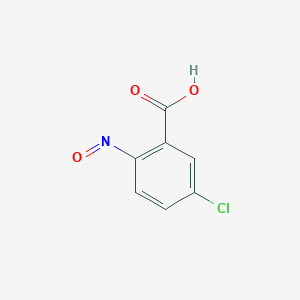
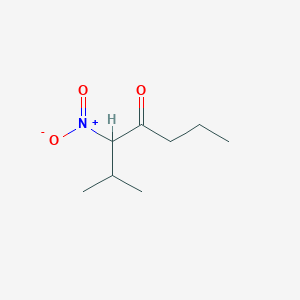
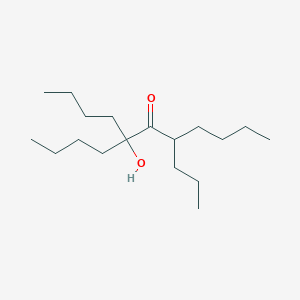
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
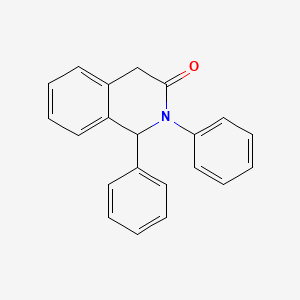
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
